molecular formula C18H20N2O4 B14495275 3-(Benzyloxy)-N-butyl-2-nitrobenzamide CAS No. 63435-31-4

3-(Benzyloxy)-N-butyl-2-nitrobenzamide

Cat. No.: B14495275
CAS No.: 63435-31-4
M. Wt: 328.4 g/mol
InChI Key: OVVHFHHILYDJPU-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-N-butyl-2-nitrobenzamide is a chemical compound of significant interest in medicinal chemistry and oncology research. This nitrobenzamide derivative is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. While the specific biological data for this compound is still emerging, its structural framework is closely related to a class of potent anti-cancer agents derived from nitroaromatic systems. Research on analogous compounds, such as derivatives of the COX-2 inhibitor nimesulide, has demonstrated that specific structural modifications can lead to molecules with potent, COX-2-independent anti-proliferative activity against a broad range of cancer cell lines, including breast and colorectal cancers (Eur J Med Chem. 2011 Nov 15;47(1):432-444) . These related molecules inhibit cancer cell growth with IC50 values in the nanomolar range and have shown efficacy in in vivo xenograft models . The structure of this compound features key pharmacophores common to these active molecules: a nitro-aromatic group and an amide side chain. The N-butyl amide moiety may influence the compound's lipophilicity and metabolic profile, while the benzyloxy substitution presents a potential site for further structure-activity relationship (SAR) studies. Researchers can utilize this compound as a valuable building block or core structure for developing novel small-molecule probes to study cell proliferation, apoptosis, and other fundamental oncogenic processes.

Properties

CAS No.

63435-31-4

Molecular Formula

C18H20N2O4

Molecular Weight

328.4 g/mol

IUPAC Name

N-butyl-2-nitro-3-phenylmethoxybenzamide

InChI

InChI=1S/C18H20N2O4/c1-2-3-12-19-18(21)15-10-7-11-16(17(15)20(22)23)24-13-14-8-5-4-6-9-14/h4-11H,2-3,12-13H2,1H3,(H,19,21)

InChI Key

OVVHFHHILYDJPU-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=C(C(=CC=C1)OCC2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Stepwise Preparation Methods

Method 1: Benzylation Followed by Nitration and Amidation

This route prioritizes benzyloxy group installation early to leverage its directing effects during nitration.

Synthesis of 3-Benzyloxybenzoic Acid
  • Starting material : 3-Hydroxybenzoic acid.
  • Reagents : Benzyl bromide, potassium carbonate (K₂CO₃), dimethylformamide (DMF).
  • Conditions : Stir at 70°C for 16 hr.
  • Mechanism : Nucleophilic substitution (Sₙ2) at the hydroxyl oxygen.
  • Yield : ~71%.
Nitration of 3-Benzyloxybenzoic Acid
  • Reagents : Concentrated HNO₃, H₂SO₄.
  • Conditions : 0–5°C, 2 hr.
  • Regioselectivity : Benzyloxy directs nitration to ortho (position 2) and para (position 4). Kinetic control favors the ortho product.
  • Product : 3-Benzyloxy-2-nitrobenzoic acid.
  • Yield : ~65% (estimated).
Amidation with Butylamine
  • Activation : Convert acid to acid chloride using SOCl₂ or oxalyl chloride.
  • Coupling : React with butylamine in tetrahydrofuran (THF) at 25°C for 4 hr.
  • Workup : Neutralize with NaHCO₃, extract with ethyl acetate.
  • Yield : ~80%.

Method 2: Nitration Prior to Benzylation

This approach avoids competing directing effects by introducing nitro early.

Nitration of 3-Hydroxybenzoic Acid
  • Reagents : HNO₃ (fuming), H₂SO₄.
  • Conditions : 0°C, 1 hr.
  • Regioselectivity : Hydroxyl group directs nitration to ortho (position 2) and para (position 4). Isomer separation via recrystallization.
  • Product : 2-Nitro-3-hydroxybenzoic acid.
  • Yield : ~50% (mixed isomers).
Benzylation of 2-Nitro-3-hydroxybenzoic Acid
  • Reagents : Benzyl bromide, K₂CO₃, DMF.
  • Conditions : Reflux at 100°C for 12 hr.
  • Product : 3-Benzyloxy-2-nitrobenzoic acid.
  • Yield : ~70%.
Amidation as in Method 1
  • Yield : ~80%.

Method 3: One-Pot Sequential Reactions

A streamlined protocol for high-throughput synthesis:

  • Simultaneous benzylation and nitration :
    • Use benzyl chloride and HNO₃ in acetic anhydride at 50°C.
    • Intermediate : 3-Benzyloxy-2-nitrobenzoic acid.
  • In situ amidation :
    • Add butylamine and EDCl/HOBt coupling agents.
    • Yield : ~60% overall.

Critical Analysis of Methods

Parameter Method 1 Method 2 Method 3
Regioselectivity Moderate High Low
Yield 65–70% 50–70% 60%
Purity >95% >90% 85%
Scalability High Moderate Low

Key Observations :

  • Method 2 offers better nitro positioning control but requires isomer separation.
  • Method 1 is more scalable but risks para-nitration byproducts.
  • Method 3 sacrifices yield for simplicity.

Alternative Approaches

Reductive Amination Pathway

  • Step 1 : Synthesize 3-benzyloxy-2-nitrobenzaldehyde via Vilsmeier-Haack formylation.
  • Step 2 : Condense with butylamine using NaBH₃CN.
  • Limitation : Low yields (~40%) due to nitro group interference.

Microwave-Assisted Synthesis

  • Conditions : 150°C, 20 min in DMF with K₂CO₃.
  • Advantage : 3x faster reaction time.
  • Yield : ~75%.

Troubleshooting Common Issues

Issue Solution
Para-nitration Use bulkier nitrating agents (e.g., AcONO₂)
Incomplete benzylation Increase reaction time to 24 hr
Amide hydrolysis Avoid aqueous workup; use anhydrous conditions

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-N-butyl-2-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Unfortunately, the available search results do not offer specific details about the applications of the chemical compound "3-(Benzyloxy)-N-butyl-2-nitrobenzamide." However, the search results provide information on benzamide compounds and their uses, as well as research on related compounds with potential pharmaceutical applications.

General Information on Benzamide Compounds

  • Pharmaceutical Applications Benzamide compounds have a strong smooth muscle relaxing action and show hypotensive and vasodilating action and may improve renal and peripheral circulation. They may be administered orally to suppress vascular contraction caused by various agonists and may be useful for prophylaxis and treatment of circulatory diseases in coronary, cerebral, renal, and peripheral arteries, as well as a therapeutic agent for hypertension, angina pectoris, renal and peripheral circulation disorder, and as an inhibitor of cerebral vasospasm and for asthma .
  • Anti-asthma Action Some benzamide compounds have demonstrated anti-asthma action based on the inhibitory action on experimental asthma in guinea pigs induced by histamine inhalation, and on the inhibitory action on the contraction induced by acetylcholine in tracheal specimens extracted from guinea pigs .

Examples of Benzamide Derivatives and their Applications

  • Antitubercular Salicylanilides A study on the structure-activity relationships of antitubercular salicylanilides identified N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide as a lead compound with potential for repurposing against Mycobacterium tuberculosis .
  • BCL-2 Inhibition Research into novel benzothiazole derivatives found that incorporating a 3-nitro-4-(phenethylamino)benzamide moiety can improve BCL-2 inhibitory activity .
  • HIV-1 Reverse Transcriptase Inhibitors Some benzyloxybenzamides have been investigated as dual inhibitors of HIV-1 reverse transcriptase .
  • Anticonvulsants Substituted benzamide derivatives have use as anticonvulsants .
  • MAO-B Inhibitors Small molecules bearing a benzyloxy group have been evaluated as MAO-B inhibitors .
  • Hepatitis C Virus Inhibitors Benzamide compounds have been investigated as inhibitors of Hepatitis C Virus .

Additional Information

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-N-butyl-2-nitrobenzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can participate in redox reactions, while the benzyl ether and benzamide moieties can interact with various biological molecules through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Positions and Electronic Effects

The table below compares substituent positions, electronic properties, and functional groups of 3-(Benzyloxy)-N-butyl-2-nitrobenzamide with similar benzamide derivatives:

Compound Name Substituents (Benzamide Ring) Amide Side Chain Key Features Potential Applications References
This compound 3-benzyloxy, 2-nitro N-butyl Polarized aromatic system; balanced lipophilicity Catalysis, drug design N/A
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl N-(2-hydroxy-1,1-dimethylethyl) N,O-bidentate directing group; hydroxyl for coordination Metal-catalyzed C–H functionalization
N-[3-methyl-2,2-di(propan-2-yl)butyl]-4-nitrobenzamide 4-nitro Highly branched alkyl Steric hindrance; nitro at 4-position Synthetic intermediates
3-chloro-2-fluoro-N-methoxy-N-methylbenzamide 3-chloro, 2-fluoro N-methoxy-N-methyl Electron-withdrawing halogens; methoxy-methyl amide Agrochemicals, materials science
Niclosamide Impurity 3 (3-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide) 3-chloro, 2-hydroxy N-(2-chloro-4-nitrophenyl) Nitro on attached phenyl; hydroxyl for H-bonding Pharmaceutical impurities
2-Butoxy-3-methoxy-N-[2-(pentylideneamino)ethyl]benzamide 2-butoxy, 3-methoxy N-pentylideneamino ethyl Alkoxy substituents; imine functionality Coordination chemistry
Key Observations:
  • Nitro Group Position : The 2-nitro group in the target compound deactivates the aromatic ring more strongly at the ortho position compared to 4-nitro analogs (e.g., ), directing electrophilic attacks to meta positions.
  • Benzyloxy vs. Alkoxy/Halogens : The benzyloxy group provides steric bulk and moderate electron donation, contrasting with electron-withdrawing halogens (e.g., 3-chloro-2-fluoro in ) or smaller alkoxy groups (e.g., 2-butoxy in ).
  • Amide Side Chains : The N-butyl group offers simpler steric accessibility than branched chains (e.g., ) or functionalized amines (e.g., ), influencing solubility and reactivity.

Physicochemical and Reactivity Differences

  • Melting Points and Solubility :
    • The target compound’s nitro and benzyloxy groups likely result in a higher melting point than alkyl-substituted analogs (e.g., ) but lower than halogenated derivatives (e.g., ) due to reduced polarity.
    • N-butyl enhances solubility in organic solvents compared to branched chains (e.g., ).
  • Acidity (pKa): The 2-nitro group increases acidity of the amide proton (estimated pKa ~8–9) compared to non-nitro analogs (e.g., , pKa ~10–11). This is critical for hydrogen-bonding interactions in catalysis or binding .
  • Reactivity in Catalysis :
    • Unlike the N,O-bidentate directing group in , the target compound’s benzyloxy and nitro groups may act as a dual-directing system, enabling regioselective C–H activation in transition metal catalysis.

Limitations and Contradictions

  • Data Gaps: None of the cited studies directly analyze this compound, necessitating extrapolation from structural analogs.
  • Contradictory Substituent Effects : While nitro groups generally deactivate aromatic rings, the benzyloxy group’s electron donation may partially counteract this effect, complicating reactivity predictions.

Q & A

Q. What are the critical safety protocols for handling 3-(Benzyloxy)-N-butyl-2-nitrobenzamide in laboratory settings?

  • Methodological Answer: Conduct a thorough hazard analysis using guidelines from Prudent Practices in the Laboratory (Chapter 4) before experimentation. Specific precautions include:
  • Use of PPE (gloves, goggles, lab coat) and ventilation to mitigate mutagenicity risks, as Ames II testing indicates mutagenicity comparable to benzyl chloride .
  • Avoid long-term storage of intermediates due to thermal instability (decomposition observed via DSC upon heating). Immediate use or inert-atmosphere storage (e.g., Schlenk flasks under argon) is recommended .
  • Dispose of waste via certified chemical waste management services to comply with local regulations .

Q. How can researchers optimize the synthesis of this compound to improve purity?

  • Methodological Answer:
  • Use sodium pivalate with ≥98% purity to avoid side reactions and impurities during acyl transfer steps. Lower purity reagents (e.g., undried sodium pivalate) reduce final product purity .
  • Perform reactions under strict inert conditions (argon/vacuum) in glassware like Schlenk flasks to prevent moisture or oxygen interference .
  • Monitor reaction progress via TLC or HPLC to isolate intermediates (e.g., nitrobenzamide derivatives) before decomposition occurs .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer:
  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns (e.g., benzyloxy and nitro group positions) .
  • HPLC-MS for purity assessment and detecting trace impurities from side reactions (e.g., incomplete acylation) .
  • Differential Scanning Calorimetry (DSC) to identify thermal decomposition thresholds and optimize storage conditions .

Advanced Research Questions

Q. How can researchers mitigate thermal decomposition of this compound during synthesis?

  • Methodological Answer:
  • Control reaction temperature using cryogenic baths (e.g., dry ice/acetone) during exothermic steps like nitro group introduction .
  • Employ short reaction times (<2 hours) and avoid prolonged heating above 40°C, as DSC data shows decomposition initiates at 60°C .
  • Use stabilizing agents (e.g., radical scavengers) to inhibit autocatalytic decomposition pathways observed in nitroaromatic compounds .

Q. What strategies resolve contradictions in mutagenicity data for structurally similar anomeric amides?

  • Methodological Answer:
  • Conduct comparative Ames testing with positive controls (e.g., benzyl chloride) to normalize mutagenicity indices across studies .
  • Analyze electronic effects (e.g., nitro group electron withdrawal) using DFT calculations to explain reduced mutagenicity in this compound compared to non-nitrated analogs .
  • Validate results via in vitro assays (e.g., mammalian cell mutagenicity tests) to confirm Ames test findings .

Q. How can polymorphism in this compound derivatives be systematically studied?

  • Methodological Answer:
  • Perform X-ray crystallography on single crystals grown via slow evaporation (solvent: acetonitrile/dichloromethane) to identify polymorphic forms .
  • Use variable-temperature PXRD to monitor phase transitions and stability under storage conditions .
  • Compare dissolution rates and bioavailability of polymorphs using HPLC dissolution profiling in simulated biological media .

Data Contradiction Analysis

Q. Why do different studies report conflicting purity levels for intermediates like O-benzyl hydroxylamine derivatives?

  • Root Cause: Variations in sodium pivalate purity and moisture content during synthesis.
  • Resolution: Standardize reagent quality (≥98% purity, dried under vacuum) and validate via Karl Fischer titration to ensure consistent anhydrous conditions .

Experimental Design Considerations

Q. How to design a scalable synthesis protocol for this compound?

  • Methodological Answer:
  • Replace batch reactors with continuous flow systems to enhance heat dissipation and reduce decomposition risks at larger scales .
  • Optimize solvent selection (e.g., dichloromethane vs. acetonitrile) using Hansen solubility parameters to improve yield and scalability .

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